molecular formula C26H23NO3 B15015067 2,4,6-Tris(4-methoxyphenyl)pyridine CAS No. 33567-23-6

2,4,6-Tris(4-methoxyphenyl)pyridine

Cat. No.: B15015067
CAS No.: 33567-23-6
M. Wt: 397.5 g/mol
InChI Key: RTMGDKKYPVPUHJ-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of three methoxyphenyl groups attached to the 2, 4, and 6 positions of the pyridine ring

Chemical Reactions Analysis

2,4,6-Tris(4-methoxyphenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding phenolic derivatives .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)pyridine involves its electron-donating properties, which enable charge transfer effects. This property is particularly useful in catalysis, where it induces strong binding affinities for substrates such as CO2, facilitating their conversion through various catalytic pathways . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

CAS No.

33567-23-6

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

2,4,6-tris(4-methoxyphenyl)pyridine

InChI

InChI=1S/C26H23NO3/c1-28-22-10-4-18(5-11-22)21-16-25(19-6-12-23(29-2)13-7-19)27-26(17-21)20-8-14-24(30-3)15-9-20/h4-17H,1-3H3

InChI Key

RTMGDKKYPVPUHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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